molecular formula C12H21N5O2S B6438978 1-(cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane CAS No. 2548980-73-8

1-(cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane

Cat. No.: B6438978
CAS No.: 2548980-73-8
M. Wt: 299.40 g/mol
InChI Key: MQOSBODSQDBXFF-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a (4-methyl-4H-1,2,4-triazol-3-yl)methyl moiety. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which is often utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as receptors or enzymes .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-15-10-13-14-12(15)9-16-5-2-6-17(8-7-16)20(18,19)11-3-4-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOSBODSQDBXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the 4-methyl-4H-1,2,4-triazole precursor.

    • Conditions: Use of suitable alkylation reagents and catalytic systems.

  • Step 2: Formation of 1-(cyclopropanesulfonyl)-4-(substituted)-1,4-diazepane.

    • Conditions: Cyclopropane sulfonyl chloride and 1,4-diazepane intermediates under controlled temperature and pressure.

Industrial Production Methods

  • Scale-up synthesis in industrial settings may involve optimized catalytic systems and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions facilitated by common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride to reduce functional groups within the molecule.

  • Substitution: Typical substitution reactions can occur with nucleophiles attacking the sulfonyl or diazepane positions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Various nucleophiles depending on the desired substitution pattern.

Major Products Formed

  • Depending on the reaction, products could include various substituted derivatives or modified diazepane and triazole structures.

Scientific Research Applications

Chemistry:

  • Investigating the compound's reactivity and stability in various chemical environments. Biology:

  • Potential as a biochemical probe to study enzyme interactions or protein binding. Medicine:

  • Potential therapeutic uses due to its unique structure, possibly as an antimicrobial or antifungal agent. Industry:

  • Use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclopropanesulfonyl group and diazepane ring may play crucial roles in binding to these targets, influencing biochemical pathways and exerting desired biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues of 1,4-Diazepane Derivatives

The following table summarizes key structural analogs, their substituents, and reported pharmacological properties:

Compound Name Structural Features Biological Activity/Application References
Target Compound 1,4-Diazepane + cyclopropanesulfonyl + (4-methyl-4H-1,2,4-triazol-3-yl)methyl Hypothetical CNS/stress-related activity N/A
1-(5-Ethoxypyridin-3-yl)-1,4-diazepane (NS3573) 1,4-Diazepane + 5-ethoxypyridin-3-yl High affinity for α4β2 nAChR (neurological targets)
PI-17120 1,4-Diazepane + 4-(trifluoromethyl)pyrimidin-2-yl Unspecified; trifluoromethyl may enhance lipophilicity
BB79700 1,4-Diazepane + cyclopropanesulfonyl + 2-(2H-1,2,3-triazol-2-yl)ethyl Structural analog with triazole-ethyl substitution
TT001 Pyridine-triazole-isoxazole hybrid Stress treatment in animals (e.g., anxiety disorders)
1,4-Ditosyl-1,4-diazepane 1,4-Diazepane + tosyl groups Fungicidal activity (broad-spectrum)

Key Comparative Insights

Substituent Effects on Target Binding: Pyridinyl-substituted 1,4-diazepanes (e.g., NS3573) exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), suggesting that electron-rich aromatic groups enhance receptor interactions . The cyclopropanesulfonyl group in the target compound and BB79700 likely improves metabolic stability compared to tosyl groups in 1,4-ditosyl-diazepane .

Pharmacological Applications :

  • TT001, a triazole-containing compound, is used for stress-related disorders in veterinary medicine . This suggests that the triazole moiety in the target compound could similarly target stress pathways, though empirical data are lacking.
  • NS3573 and related pyridinyl-diazepanes demonstrate efficacy in neurological models, highlighting the versatility of the 1,4-diazepane scaffold .

The target compound’s cyclopropane ring may balance lipophilicity and steric effects, optimizing bioavailability.

Biological Activity

1-(Cyclopropanesulfonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,4-diazepane is a complex organic compound with potential pharmaceutical applications. Its unique structural features, including a diazepane ring and a triazole moiety, suggest diverse biological activities that warrant detailed exploration.

Structural Characteristics

The compound consists of a seven-membered diazepane ring containing two nitrogen atoms, a cyclopropanesulfonyl group, and a 4-methyl-4H-1,2,4-triazol-3-yl moiety. The structural representation of the compound is crucial as it influences its chemical behavior and interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the diazepane ring.
  • Introduction of the cyclopropanesulfonyl group.
  • Attachment of the triazole moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

The biological activity of this compound may be attributed to its interaction with various biological targets. Triazoles are known to inhibit ergosterol synthesis in fungi, leading to cell membrane disruption. This mechanism is significant in the context of antifungal activity.

Biological Activity Data

Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes notable findings related to the biological activity of this compound:

Activity Description Reference
Antifungal ActivityInhibits ergosterol synthesis in fungal cells
Neuroprotective EffectsPotential modulation of calcium channels
CytotoxicityEvaluated in neuroblastoma cell lines; varying effects noted

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Neuroprotective Activity : A study assessed neuroprotective properties in SH-SY5Y neuroblastoma cells. Compounds similar to this diazepane derivative showed significant protective effects against neurodegeneration when tested at various concentrations .
  • Cytotoxicity Assessment : In experiments involving rat cortical neurons, some derivatives exhibited cytotoxic effects at higher concentrations (30 μM), while others maintained cell viability without significant toxicity .
  • Pharmacokinetic Properties : Research focused on improving the pharmacokinetic profile of similar compounds by enhancing solubility while retaining therapeutic efficacy, indicating the potential for developing more effective derivatives based on the diazepane structure .

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